4,4',5'-Trimethylazapsoralen
Description
4,4',5'-Trimethylazapsoralen (4,4',5'-TMAP) is a synthetic azapsoralen derivative developed as a photochemotherapeutic agent for treating hyperproliferative skin disorders like psoriasis. It belongs to a class of compounds derived from psoralen, where the carbon atom at position 8 of the central benzene ring is replaced by nitrogen, forming a bioisostere with enhanced DNA-binding properties . Structural analysis via X-ray diffraction confirms its planar, tricyclic structure, which facilitates intercalation into DNA . Upon ultraviolet-A (UVA) irradiation (365 nm), 4,4',5'-TMAP forms covalent mono- and diadducts with DNA, similar to psoralen derivatives, but with distinct photochemical and biological profiles .
Properties
CAS No. |
120482-97-5 |
|---|---|
Molecular Formula |
C13H11NO3 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
5,6,10-trimethyl-4,13-dioxa-2-azatricyclo[7.4.0.03,7]trideca-1,3(7),5,8,10-pentaen-12-one |
InChI |
InChI=1S/C13H11NO3/c1-6-4-11(15)17-12-9(6)5-10-7(2)8(3)16-13(10)14-12/h4-5H,1-3H3 |
InChI Key |
PVGCABHUJKHXIP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=NC3=C(C=C12)C(=C(O3)C)C |
Canonical SMILES |
CC1=CC(=O)OC2=NC3=C(C=C12)C(=C(O3)C)C |
Other CAS No. |
120482-97-5 |
Synonyms |
4,4',5'-trimethylazapsoralen TMAP |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
DNA Photobinding and Cross-Linking Activity
4,4',5'-TMAP exhibits a higher DNA photobinding rate compared to 8-methoxypsoralen (8-MOP), a reference compound in phototherapy. However, its ability to form DNA interstrand crosslinks (ICLs) is significantly lower than 8-MOP. Key findings include:
- Photobinding Rates :
- Mechanistic Insight : The reduced cross-linking in 4,4',5'-TMAP is attributed to steric hindrance from methyl groups, which limit bifunctional adduct formation .
Antiproliferative and Mutagenic Activity
- Antiproliferative Effects :
- Mutagenicity: In E. coli WP2 TM6 assays, 4,4',5'-TMAP exhibits lower mutagenic activity than 8-MOP under equivalent UVA doses .
Melanogenesis Induction
In murine models, 4,4',5'-TMAP is less effective at inducing epidermal melanogenesis compared to other furocoumarins:
- Order of Potency : 6,4,4'-Trimethylangelicin > Psoralen > 8-MOP > 5-MOP > 4,4',5'-TMAP .
- TMAP’s lower melanogenic activity may correlate with its reduced DNA intercalation efficiency compared to angelicin derivatives .
Immunomodulatory Effects
4,4',5'-TMAP uniquely suppresses cutaneous immune responses without causing phototoxicity:
- Immune Cell Depletion : In mice, TMAP + UVA reduces ATPase+, Ia+, and Thy-1+ dendritic epidermal cells by >90%, surpassing the effects of UVA alone .
- Functional Impact: This depletion correlates with impaired contact hypersensitivity responses and antigen-presenting cell activity, indicating localized immunosuppression .
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